![molecular formula C15H9BrKNO3 B5066641 potassium 7-bromo-2-(5-methyl-2-furyl)-4-quinolinecarboxylate](/img/structure/B5066641.png)
potassium 7-bromo-2-(5-methyl-2-furyl)-4-quinolinecarboxylate
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Overview
Description
Potassium 7-bromo-2-(5-methyl-2-furyl)-4-quinolinecarboxylate is a chemical compound with potential applications in scientific research. This compound is of interest due to its unique structure and potential for use in various research fields. In
Mechanism of Action
The mechanism of action of potassium 7-bromo-2-(5-methyl-2-furyl)-4-quinolinecarboxylate is not fully understood. However, studies have shown that this compound may inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, potassium 7-bromo-2-(5-methyl-2-furyl)-4-quinolinecarboxylate may inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Potassium 7-bromo-2-(5-methyl-2-furyl)-4-quinolinecarboxylate has been shown to have several biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells and may have anti-inflammatory properties. Additionally, potassium 7-bromo-2-(5-methyl-2-furyl)-4-quinolinecarboxylate may have potential as an anti-microbial agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using potassium 7-bromo-2-(5-methyl-2-furyl)-4-quinolinecarboxylate in lab experiments is its potential as an anti-cancer agent. Additionally, this compound may have other applications in the treatment of inflammatory and infectious diseases. However, there are also limitations to using this compound in lab experiments. The synthesis process is complex and requires careful attention to detail to ensure the purity and quality of the final product. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound.
Future Directions
There are several future directions for research on potassium 7-bromo-2-(5-methyl-2-furyl)-4-quinolinecarboxylate. One area of interest is in the development of new anti-cancer therapies based on the structure and properties of this compound. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound. Further studies may also explore the potential applications of potassium 7-bromo-2-(5-methyl-2-furyl)-4-quinolinecarboxylate in the treatment of other diseases, such as inflammatory and infectious diseases.
Synthesis Methods
Potassium 7-bromo-2-(5-methyl-2-furyl)-4-quinolinecarboxylate can be synthesized through a multi-step process involving various chemical reactions. The synthesis process involves the reaction of 4-chloro-7-bromoquinoline with 5-methyl-2-furaldehyde in the presence of a base and a catalyst. The resulting product is then reacted with potassium carbonate to form potassium 7-bromo-2-(5-methyl-2-furyl)-4-quinolinecarboxylate. The synthesis process is complex and requires careful attention to detail to ensure the purity and quality of the final product.
Scientific Research Applications
Potassium 7-bromo-2-(5-methyl-2-furyl)-4-quinolinecarboxylate has potential applications in various scientific research fields. One of the main areas of interest is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, potassium 7-bromo-2-(5-methyl-2-furyl)-4-quinolinecarboxylate has been shown to have potential as an anti-inflammatory agent and may have applications in the treatment of inflammatory diseases.
properties
IUPAC Name |
potassium;7-bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO3.K/c1-8-2-5-14(20-8)13-7-11(15(18)19)10-4-3-9(16)6-12(10)17-13;/h2-7H,1H3,(H,18,19);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZMBVQRGSYDRW-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=C(C=CC(=C3)Br)C(=C2)C(=O)[O-].[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrKNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium;7-bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylate |
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